- Studies on improved synthesis of 2'-deoxyribonucleosides of pyridazine derivatives, Collection of Czechoslovak Chemical Communications, 2006, 71(6), 889-898

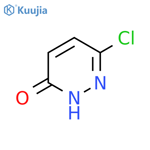

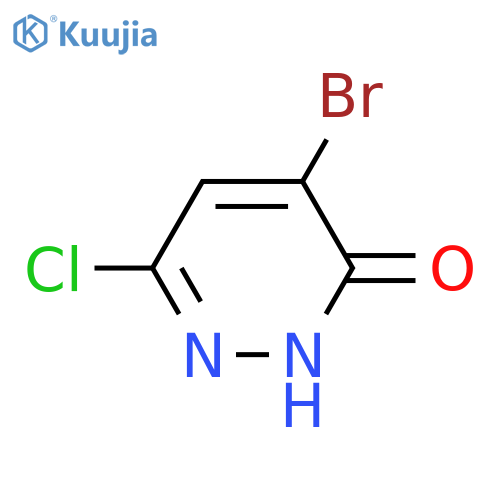

Cas no 933041-13-5 (4-bromo-6-chloro-2,3-dihydropyridazin-3-one)

933041-13-5 structure

Produktname:4-bromo-6-chloro-2,3-dihydropyridazin-3-one

CAS-Nr.:933041-13-5

MF:C4H2BrClN2O

MW:209.428478717804

MDL:MFCD21364604

CID:1025857

PubChem ID:11586522

4-bromo-6-chloro-2,3-dihydropyridazin-3-one Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 4-Bromo-6-chloropyridazin-3(2H)-one

- 5-bromo-3-chloro-1H-pyridazin-6-one

- 4-Bromo-6-chloropyridazin-3-ol

- 4-bromo-6-chloro-2H-pyridazin-3-one

- YUPQAGSTMGZXNO-UHFFFAOYSA-N

- 5794AC

- 4-bromo-6-chloro-pyridazin-3(2H)-one

- SY114587

- 4-Bromo-6-chloro-3(2H)-pyridazinone (ACI)

- 4-bromo-6-chloro-2,3-dihydropyridazin-3-one

- MFCD21364604

- EN300-117517

- CS-W006982

- SCHEMBL23037189

- G10837

- DTXSID50468994

- SCHEMBL163551

- AKOS016007315

- AS-10362

- 933041-13-5

-

- MDL: MFCD21364604

- Inchi: 1S/C4H2BrClN2O/c5-2-1-3(6)7-8-4(2)9/h1H,(H,8,9)

- InChI-Schlüssel: YUPQAGSTMGZXNO-UHFFFAOYSA-N

- Lächelt: O=C1C(Br)=CC(Cl)=NN1

Berechnete Eigenschaften

- Genaue Masse: 207.90390g/mol

- Monoisotopenmasse: 207.90390g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 2

- Schwere Atomanzahl: 9

- Anzahl drehbarer Bindungen: 0

- Komplexität: 211

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 41.5

- XLogP3: 1.2

4-bromo-6-chloro-2,3-dihydropyridazin-3-one Sicherheitsinformationen

- Signalwort:Warning

- Gefahrenhinweis: H302-H315-H319-H332-H335

- Warnhinweis: P280-P305+P351+P338-P310

- Lagerzustand:Inert atmosphere,2-8°C

4-bromo-6-chloro-2,3-dihydropyridazin-3-one Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A301258-100g |

4-Bromo-6-chloropyridazin-3(2H)-one |

933041-13-5 | 97% | 100g |

$550.0 | 2025-02-25 | |

| Chemenu | CM102364-25g |

4-Bromo-6-chloropyridazin-3(2H)-one |

933041-13-5 | 97% | 25g |

$186 | 2024-07-19 | |

| Enamine | EN300-117517-0.5g |

4-bromo-6-chloro-2,3-dihydropyridazin-3-one |

933041-13-5 | 95% | 0.5g |

$20.0 | 2023-06-08 | |

| eNovation Chemicals LLC | Y0986236-25g |

4-Bromo-6-chloropyridazin-3(2H)-one |

933041-13-5 | 95% | 25g |

$470 | 2024-08-02 | |

| eNovation Chemicals LLC | Y1046907-25g |

4-BroMo-6-chloropyridazin-3(2H)-one |

933041-13-5 | 97% | 25g |

$165 | 2024-06-07 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1064829-10g |

4-Bromo-6-chloropyridazin-3(2H)-one |

933041-13-5 | 98% | 10g |

¥849.00 | 2024-04-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1064829-25g |

4-Bromo-6-chloropyridazin-3(2H)-one |

933041-13-5 | 98% | 25g |

¥1456.00 | 2024-04-24 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CM476-1g |

4-bromo-6-chloro-2,3-dihydropyridazin-3-one |

933041-13-5 | 97% | 1g |

277.0CNY | 2021-08-03 | |

| Alichem | A029194436-5g |

4-Bromo-6-chloropyridazin-3(2H)-one |

933041-13-5 | 97% | 5g |

$195.00 | 2023-08-31 | |

| Ambeed | A301258-1g |

4-Bromo-6-chloropyridazin-3(2H)-one |

933041-13-5 | 97% | 1g |

$10.0 | 2025-02-25 |

4-bromo-6-chloro-2,3-dihydropyridazin-3-one Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Bromine Solvents: Water ; 2 d, 90 °C

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Sodium nitrite , Sulfuric acid Solvents: Acetic acid , Water ; 0 - 5 °C; 1 h, 20 °C

1.2 Solvents: Water ; 5 h, rt

1.2 Solvents: Water ; 5 h, rt

Referenz

- Preparation of novel substituted pyridin-2-ones and pyridazin-3-ones, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: Sodium nitrite , Sulfuric acid Solvents: Acetic acid , Water ; 0 - 5 °C; 30 min, 0 °C; 0 °C → rt; 1 h, rt

1.2 Reagents: Water ; 4 h, rt

1.2 Reagents: Water ; 4 h, rt

Referenz

- Biaryl amide compounds as kinase inhibitors and their preparation, World Intellectual Property Organization, , ,

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Acetic acid , Sodium nitrite , Sulfuric acid Solvents: Water ; 0 - 5 °C; 1 h, 20 °C

1.2 Solvents: Water ; 5 h, rt

1.2 Solvents: Water ; 5 h, rt

Referenz

- Preparation of pyridinones and pyridazinones as Bruton's tyrosine kinase (Btk) inhibitors., United States, , ,

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Sodium nitrite , Sulfuric acid Solvents: Acetic acid , Water ; 1 h, 20 °C

1.2 Solvents: Water ; 5 h, rt

1.2 Solvents: Water ; 5 h, rt

Referenz

- Preparation of 5-phenyl-1H-pyridin-2-one, 6-phenyl-2H-pyridazin-3-one, and 5-phenyl-1H-pyrazin-2-one derivatives as inhibitors of Bruton's tyrosine kinase, United States, , ,

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: Sulfuric acid , Bromine Solvents: Dichloromethane ; 10 h, 30 °C

1.2 Reagents: Sodium nitrite , Sulfuric acid Solvents: Water ; 8 h, 60 °C

1.2 Reagents: Sodium nitrite , Sulfuric acid Solvents: Water ; 8 h, 60 °C

Referenz

- Synthetic method of 4-bromo-6-chloropyridazin-3(2H)-one, China, , ,

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: Potassium acetate , Bromine , Potassium bromide Solvents: Water ; 2 h, reflux; reflux → rt

Referenz

- Preparation of pyridazinones and their use as Btk inhibitors, World Intellectual Property Organization, , ,

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Reagents: Sodium nitrite , Sulfuric acid Solvents: Acetic acid ; 30 min, 0 °C; 0 °C → rt; 1 h, rt

1.2 Reagents: Water ; 4 h, rt

1.2 Reagents: Water ; 4 h, rt

Referenz

- Preparation of biaryl amide compounds as Raf kinase inhibitor, United States, , ,

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Reagents: Sodium acetate , Bromine , Potassium bromide Solvents: Water ; rt; 2 h, reflux

Referenz

- Preparation of antibody drug conjugates with NAMPT inhibitors for use in treatment of cancer, World Intellectual Property Organization, , ,

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Reagents: Potassium acetate , Bromine , Potassium bromide Solvents: Water ; 25 °C; 2 h, 100 °C; 100 °C → rt

1.2 Reagents: Sodium sulfite Solvents: Water ; 0 °C

1.2 Reagents: Sodium sulfite Solvents: Water ; 0 °C

Referenz

- Pyrazolo[1,5-a]pyrimidine compounds useful in the treatment of cancer, autoimmune and inflammatory disoders, World Intellectual Property Organization, , ,

Herstellungsverfahren 11

Reaktionsbedingungen

1.1 Reagents: Potassium acetate , Bromine , Potassium bromide Solvents: Water ; 2 h, 100 °C

Referenz

- Preparation of pyridazinone or pyridinone compounds as PARP7 inhibitors useful in treatment of cancers, World Intellectual Property Organization, , ,

Herstellungsverfahren 12

Reaktionsbedingungen

1.1 Reagents: Potassium acetate , Bromine , Potassium bromide Solvents: Water ; rt; 2 h, 100 °C

Referenz

- N-phenyl-2-(3-phenyl-6-oxo-1,6-dihydropyridazin-1-yl)acetamide derivatives for treating cystic fibrosis, World Intellectual Property Organization, , ,

Herstellungsverfahren 13

Reaktionsbedingungen

1.1 Reagents: Sodium nitrite , Sulfuric acid Solvents: Acetic acid ; 0 - 5 °C; 1 h, 20 °C

1.2 Reagents: Water ; 5 h, rt

1.2 Reagents: Water ; 5 h, rt

Referenz

- Preparation of isoxazoline derivatives as inhibitors of matrix metalloproteinase MMP-13 and therapeutic agents, World Intellectual Property Organization, , ,

Herstellungsverfahren 14

Reaktionsbedingungen

1.1 Reagents: Potassium acetate , Bromine , Potassium bromide Solvents: Water ; rt; 2 h, 100 °C

Referenz

- Preparation of pyridazine derivatives as SMARCA2/4 degraders, World Intellectual Property Organization, , ,

Herstellungsverfahren 15

Reaktionsbedingungen

1.1 Reagents: Sodium nitrite , Sulfuric acid Solvents: Acetic acid ; 0 - 5 °C; 30 min, 0 °C; 1 h, 25 °C

1.2 Solvents: Water ; 4 h, 25 °C

1.2 Solvents: Water ; 4 h, 25 °C

Referenz

- Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic, Journal of Medicinal Chemistry, 2020, 63(5), 2013-2027

Herstellungsverfahren 16

Reaktionsbedingungen

1.1 Reagents: Acetic acid , Sodium nitrite , Sulfuric acid Solvents: Water ; 0 - 5 °C; 1 h, 20 °C

1.2 Solvents: Water ; 5 h, rt

1.2 Solvents: Water ; 5 h, rt

Referenz

- Preparation of pyridinones and pyridazinones as Bruton's tyrosine kinase (BTK) inhibitors., World Intellectual Property Organization, , ,

Herstellungsverfahren 17

Reaktionsbedingungen

1.1 Reagents: Potassium acetate , Potassium bromide Solvents: Water ; 15 min, rt

1.2 Reagents: Bromine ; 2 h, 90 °C

1.3 Reagents: Sodium thiosulfate Solvents: Water

1.2 Reagents: Bromine ; 2 h, 90 °C

1.3 Reagents: Sodium thiosulfate Solvents: Water

Referenz

- Preparation of 2-(hetero)aryl-substituted 2-pyridazinyl-3(2H)-one derivatives as FGFR tyrosine kinase inhibitors, World Intellectual Property Organization, , ,

Herstellungsverfahren 18

Reaktionsbedingungen

1.1 Reagents: Potassium acetate , Bromine , Potassium bromide Solvents: Water ; rt → reflux; overnight, reflux

Referenz

- Preparing method and application of pyridazinone-based histone deacetylase inhibitor, China, , ,

4-bromo-6-chloro-2,3-dihydropyridazin-3-one Raw materials

4-bromo-6-chloro-2,3-dihydropyridazin-3-one Preparation Products

4-bromo-6-chloro-2,3-dihydropyridazin-3-one Verwandte Literatur

-

Jianjun Wang,Heng-Ying Xiong,Emilie Petit,Laëtitia Bailly,Xavier Pannecoucke,Tatiana Besset Chem. Commun., 2019,55, 8784-8787

-

Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575

-

Jacques Goulpeau,Barbara Lonetti,Daniel Trouchet,Armand Ajdari,Patrick Tabeling Lab Chip, 2007,7, 1154-1161

-

Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982

-

Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266

933041-13-5 (4-bromo-6-chloro-2,3-dihydropyridazin-3-one) Verwandte Produkte

- 475237-53-7([(2-ethoxyphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate)

- 2059966-59-3(Pyrrolidine, 3-(3-methylphenyl)-4-propyl-)

- 849206-43-5(Olmesartan Lactone Impurity)

- 1997859-99-0(tert-butyl N-[2-(cyclopropylmethyl)-3-oxopent-4-en-1-yl]carbamate)

- 1806726-84-0(3-Hydroxy-6-methoxy-2-(trifluoromethoxy)pyridine-4-carboxylic acid)

- 115098-69-6(3-(1-Hydroxyethyl)benzonitrile)

- 90437-04-0(4-Pyridinecarboxamide,2-(1-methylethyl)-)

- 1354002-09-7((S)-3-[(2-Amino-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester)

- 1252367-24-0(N-(1-cyanocyclobutyl)-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-N-methylbenzamide)

- 76789-25-8(1-[(Benzyloxy)carbonyl]-1,2,5,6-tetrahydropyridine-3-carboxylic acid)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:933041-13-5)4-bromo-6-chloro-2,3-dihydropyridazin-3-one

Reinheit:99%

Menge:100g

Preis ($):501.0